



# Application Notes and Protocols for Matrigel Invasion Assay

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## For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for performing a Matrigel invasion assay, a critical in vitro method for assessing the invasive potential of cells. This assay is particularly relevant for cancer research and the development of anti-metastatic drugs.

## **Principle of the Assay**

The Matrigel invasion assay is a widely used method to study cell invasion, a key process in cancer metastasis. The assay utilizes a Boyden chamber system, which consists of a cell culture insert with a porous membrane separating an upper and lower chamber.[1] The membrane is coated with a layer of Matrigel, a reconstituted basement membrane matrix extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma.[2] This Matrigel layer acts as a barrier that mimics the in vivo extracellular matrix.[1]

Cells are seeded in the upper chamber in serum-free medium, while the lower chamber contains a chemoattractant, such as Fetal Bovine Serum (FBS).[3] Invasive cells actively secrete proteases to degrade the Matrigel and migrate through the pores of the membrane towards the chemoattractant in the lower chamber.[4] Non-invasive cells are unable to penetrate the Matrigel barrier.[4] After a specific incubation period, the non-invaded cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are then



fixed, stained, and quantified.[5] The number of invaded cells serves as an indicator of the invasive potential of the cell population being studied.[4]

## **Experimental Protocols**

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

## **Materials and Reagents**

- 24-well cell culture plates with cell culture inserts (8 μm pore size)
- Corning® Matrigel® Matrix
- Cold, serum-free cell culture medium (e.g., DMEM)
- Cell culture medium supplemented with a chemoattractant (e.g., 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Cell dissociation solution (e.g., Trypsin-EDTA)
- Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)[5][6]
- Staining solution (e.g., 0.1% Crystal Violet or DAPI)[3][5]
- Cotton swabs
- Sterile pipette tips and tubes
- Incubator (37°C, 5% CO<sub>2</sub>)
- Microscope for imaging and quantification

## **Protocol Steps**

Day 1: Coating Inserts and Seeding Cells



• Thaw Matrigel: Thaw the Matrigel matrix on ice at 4°C overnight.[2] It is crucial to keep the Matrigel and all related materials (pipette tips, tubes) cold to prevent premature polymerization.[2]

#### Coat Inserts:

- Dilute the Matrigel with cold, serum-free medium to the desired concentration (a typical starting range is 200-300 μg/mL).[4]
- $\circ$  Carefully add 100  $\mu$ L of the diluted Matrigel solution to the center of the upper chamber of each insert.[3]
- Incubate the plate at 37°C for 2-3 hours to allow the Matrigel to solidify.[3]

#### Prepare Cells:

- Culture cells to approximately 70-80% confluency.[4]
- Harvest the cells using a cell dissociation solution and resuspend them in serum-free medium.[5]
- Count the cells and adjust the concentration to 2.5 5 x 10<sup>5</sup> cells/mL.

#### Seed Cells:

- Carefully remove any remaining liquid from the rehydrated Matrigel.
- Add 100 μL of the cell suspension to the upper chamber of each Matrigel-coated insert.
- $\circ~$  Add 600  $\mu L$  of medium containing the chemoattractant (e.g., 10% FBS) to the lower chamber of each well.[5]
- Incubate: Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 24-48 hours. The incubation time should be optimized for each cell line.[5]

#### Day 2: Staining and Quantification



- Remove Non-Invaded Cells: Carefully remove the medium from the upper chamber. Use a
  cotton swab to gently remove the non-invaded cells and the Matrigel layer from the top of the
  membrane.[5]
- Fixation: Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 10-15 minutes.[5][6]
- Staining:
  - Wash the inserts gently with PBS.
  - Stain the cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 10-15 minutes.[5]
- Washing: Wash the inserts thoroughly with distilled water to remove excess stain and allow them to air dry.[5]
- · Quantification:
  - Acquire images of the stained cells using a microscope at 10x or 20x magnification.[7]
  - Count the number of invaded cells in several random fields of view for each insert.
  - The results can be expressed as the average number of invaded cells per field or as a percentage of invasion relative to a control group.[4]

### **Data Presentation**

Quantitative data from the Matrigel invasion assay should be summarized in a clear and structured format.

Table 1: Optimization of Cell Seeding Density



Cell Line	Seeding Density (cells/well)	Average Invaded Cells per Field (± SD)
HT-1080	2.5 x 10 <sup>4</sup>	150 ± 15
HT-1080	5.0 x 10 <sup>4</sup>	280 ± 25
HT-1080	1.0 x 10 <sup>5</sup>	450 ± 30
MCF-7	5.0 x 10 <sup>4</sup>	10 ± 3

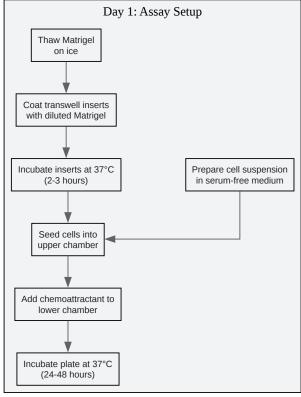
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.[3]

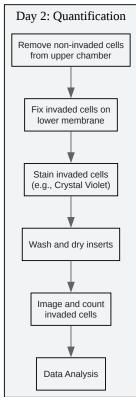
Table 2: Effect of an Inhibitor on Cell Invasion

Treatment Group	Concentration	Average Number of Invaded Cells	Percent Invasion (%)
Control (Vehicle)	-	300	100
Inhibitor X	1 μΜ	150	50
Inhibitor X	10 μΜ	60	20
Inhibitor X	50 μΜ	15	5

# Visualizations Experimental Workflow







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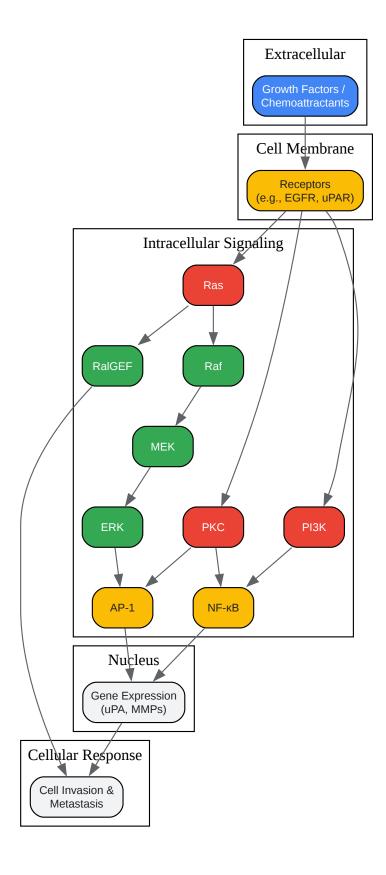
Caption: Workflow of the Matrigel invasion assay.



### **Signaling Pathways in Cell Invasion**

Several signaling pathways are known to regulate cancer cell invasion. Key pathways include those involving Protein Kinase C (PKC) and Phosphatidylinositol 3-Kinase (PI3K), which can lead to the activation of transcription factors like NF- $\kappa$ B and AP-1.[8][9] These transcription factors, in turn, control the expression of genes involved in invasion, such as urokinase-type plasminogen activator (uPA) and its receptor (uPAR).[8][9] The Ras-mediated signaling pathways, including the Raf-MEK-ERK and RalGEF pathways, also play distinct and critical roles in promoting invasion and metastasis.[10]





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Caption: Key signaling pathways regulating cell invasion.



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